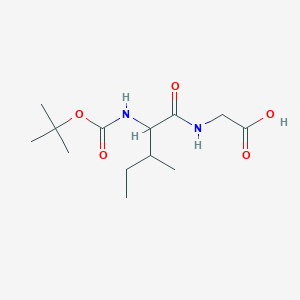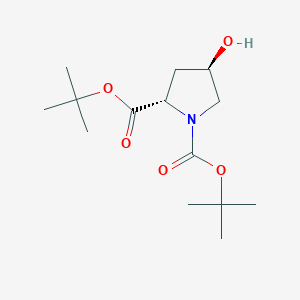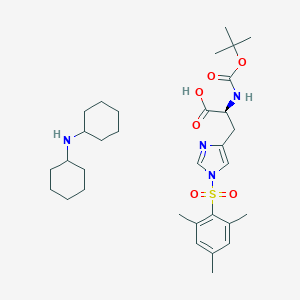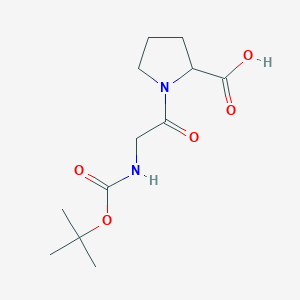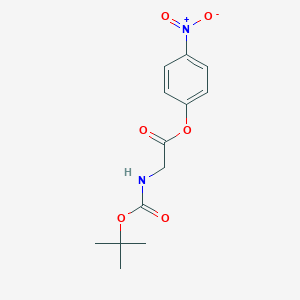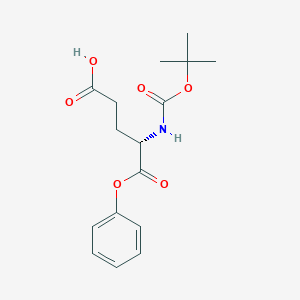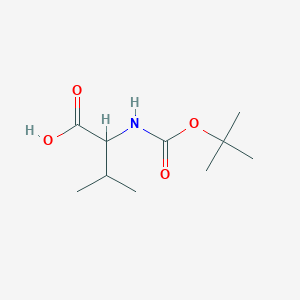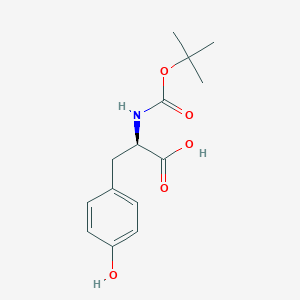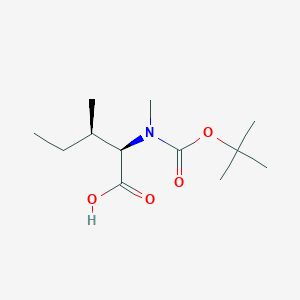
Boc-D-MeIle-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-MeIle-OH, also known as N-(tert-butoxycarbonyl)-N-methyl-D-isoleucine or (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid, is a compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 g/mol . The compound is used in scientific research and has various synonyms .
Molecular Structure Analysis
The molecular structure of Boc-D-MeIle-OH can be represented by the InChI string InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 . The compound has a topological polar surface area of 66.8 Ų .
Physical And Chemical Properties Analysis
Boc-D-MeIle-OH has a molecular weight of 245.32 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of Boc-D-MeIle-OH are both 245.16270821 g/mol .
Wissenschaftliche Forschungsanwendungen
Efficient Procedures for Protection and Deprotection
Research by Basel and Hassner (2001) details efficient and mild procedures for the removal of excess di-tert-butyl dicarbonate (Boc2O), commonly employed during the NH or OH protection in peptide synthesis. The use of imidazole or trifluoroethanol for this purpose highlights the importance of Boc protection strategies in simplifying synthetic protocols for peptides and amino acids (Basel & Hassner, 2001).
Role in Photocatalysis
A study on the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure for enhanced photocatalytic activity in NOx removal demonstrates the relevance of Boc-related compounds in materials science. Although this study does not directly involve Boc-D-MeIle-OH, it exemplifies the broad utility of bismuth compounds in environmental applications (Zhu et al., 2019).
Brain-on-Chip (BoC) Biotechnology
The advancement of Brain-on-Chip (BoC) biotechnology, as explored by Forró et al. (2021), showcases the integration of microfluidics and cell biology to replicate brain structures and functions in vitro. This approach underlines the significance of innovative biotechnological applications in neuroscience research, albeit not directly related to Boc-protected amino acids (Forró et al., 2021).
Synthesis and Structure Characterization
The synthesis and structure characterization of Fmoc-L-Lys (Boc)-Gly-OH by Yi-nan and Key (2013) delve into the challenges and improvements in polypeptide synthesis, emphasizing the role of Boc protection in facilitating the synthesis of complex peptide structures. This research highlights the continuous efforts to enhance synthetic methodologies for peptides, which are critical for biomedical applications (Yi-nan & Key, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBIAUMDQYXOFG-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427152 |
Source


|
| Record name | Boc-D-MeIle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-MeIle-OH | |
CAS RN |
267223-87-0 |
Source


|
| Record name | Boc-D-MeIle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

